9-Aminomethylacridan
Description
9-Aminomethylacridan (CAS: 1140-06-3, molecular formula: C₁₄H₁₄N₂) is a dihydroacridine derivative featuring a primary amine (-NH₂) attached to a methyl group at the 9-position of the acridan core. It is synthesized through oxidative reactions and characterized by its susceptibility to fragmentation under specific conditions, such as treatment with sodium 1,2-naphthoquinone-4-sulfonate or nitrous acid, yielding acridine . This compound has been studied for its unique reactivity, particularly the cleavage of the aminomethyl side chain during oxidation, which distinguishes it from other acridine derivatives .
Properties
CAS No. |
1140-06-3 |
|---|---|
Molecular Formula |
C14H14N2 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
9,10-dihydroacridin-9-ylmethanamine |
InChI |
InChI=1S/C14H14N2/c15-9-12-10-5-1-3-7-13(10)16-14-8-4-2-6-11(12)14/h1-8,12,16H,9,15H2 |
InChI Key |
OZNDOLYNITYNRO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3N2)CN |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3N2)CN |
Other CAS No. |
1140-06-3 |
Synonyms |
9-AMA 9-aminomethylacridan |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Differences
The structural variations among acridine derivatives significantly influence their chemical behavior and applications:
Reactivity and Functional Behavior
- Oxidative Fragmentation: Unique to this compound due to the primary amine on the side chain, which undergoes electrophilic attack leading to acridine formation. This reaction is absent in N,N-dimethyl derivatives (e.g., IVa) .
- DNA Interaction: 9-Aminoacridine HCl binds DNA via intercalation and forms 1:1 or 2:1 complexes with dinucleotides, showing sequence-specific preferences . In contrast, 10-carboxymethylacridinium salts act as chemiluminescent DNA probes .
- Stability : 9,9-Dimethylacridan exhibits greater steric and electronic stability compared to primary amine derivatives due to its tertiary amine structure .
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